1-Amino-3-cyclohexyl-2-methylpropan-2-ol is an organic compound characterized by its unique structure that includes an amino group and a cyclohexyl ring. Its molecular formula is C₉H₁₉NO, with a molar mass of approximately 157.25 g/mol. This compound features a hydroxyl group and is classified as an amino alcohol, which contributes to its reactivity and potential biological activity. The compound is also known for its potential applications in pharmaceuticals and chemical synthesis due to its structural properties.
These reactions highlight the compound's versatility in synthetic organic chemistry, making it valuable for further chemical transformations .
Research indicates that 1-Amino-3-cyclohexyl-2-methylpropan-2-ol exhibits notable biological activities. It has been studied for its potential as a pharmacological agent, particularly in the context of neurological and psychiatric disorders. Its structural similarities to other amino alcohols suggest it may interact with neurotransmitter systems, although specific mechanisms remain to be fully elucidated .
The synthesis of 1-Amino-3-cyclohexyl-2-methylpropan-2-ol can be achieved through several methods:
These methods demonstrate the compound's accessibility for research and industrial applications .
1-Amino-3-cyclohexyl-2-methylpropan-2-ol has several applications, particularly in:
The compound's unique properties may also lend themselves to applications in materials science and catalysis .
Interaction studies involving 1-Amino-3-cyclohexyl-2-methylpropan-2-ol focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, although further research is necessary to clarify its role and efficacy in these interactions. Understanding these interactions could pave the way for therapeutic applications .
Several compounds share structural similarities with 1-Amino-3-cyclohexyl-2-methylpropan-2-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Amino-3-cyclohexyl-2-methylpropan-2-ol | C₉H₁₉NO | Contains both amino and hydroxyl groups |
| 3-Amino-1-cyclohexyl-2-methylpropan-1-ol | C₁₀H₂₁NO | Features an additional methyl group on the carbon chain |
| 3-Cyclohexyl-2-methylpropan-1-ol | C₁₀H₂₀O | Lacks an amino group but retains similar hydrocarbon structure |
| 1-Cyclohexyl-2-methylpropan-1-one | C₁₁H₂₂O | A ketone variant without amino functionality |
The uniqueness of 1-Amino-3-cyclohexyl-2-methylpropan-2-ol lies in its combination of an amino group and a hydroxyl group, which enhances its reactivity and potential biological activity compared to similar compounds .
The ring-opening of cyclohexyl epoxide precursors represents a cornerstone in the synthesis of 1-amino-3-cyclohexyl-2-methylpropan-2-ol. This method leverages the inherent strain of the three-membered epoxide ring, facilitating nucleophilic attack at the least substituted carbon under basic conditions. For instance, the reaction of cyclohexene oxide with ammonia or amines in aqueous media yields β-amino alcohols through an SN2 mechanism, where stereochemical inversion occurs at the attacked carbon.
Recent advancements have introduced catalytic systems to enhance regioselectivity and efficiency. Sulfated zirconia (SO42−/ZrO2) catalyzes the aminolysis of epoxides with aromatic amines under solvent-free conditions, achieving >90% yield and high regioselectivity. Similarly, scandium triflate (Sc(OTf)3) enables room-temperature reactions with aliphatic amines, reducing energy input while maintaining yields above 85%.
Table 1: Catalytic Systems for Epoxide Aminolysis
| Catalyst | Amine Type | Yield (%) | Regioselectivity |
|---|---|---|---|
| SO42−/ZrO2 | Aromatic | 92 | High |
| Sc(OTf)3 | Aliphatic | 87 | Moderate |
| InBr3 | Aromatic/Aliphatic | 89 | High |
Microwave-assisted methods further accelerate these reactions. For example, NH4OH-mediated ring-opening of vinyl epoxides under microwave irradiation (30 W, 8 min) produces vicinal amino alcohols with >95% stereospecificity. This approach minimizes side reactions and enhances throughput, making it suitable for laboratory-scale synthesis.
Achieving stereochemical control in 1-amino-3-cyclohexyl-2-methylpropan-2-ol synthesis necessitates chiral catalysts. Cinchona-derived ammonium salts, such as N-anthracenylmethyl cinchonidinium bromide, induce enantioselectivity in epoxide desymmetrization reactions. These catalysts coordinate the epoxide oxygen, directing nucleophilic attack to form (R,R)- or (S,S)-configured amino alcohols with up to 99% enantiomeric excess (ee).
Chiral phosphoric acids (CPAs) offer another avenue for asymmetric induction. For instance, a binaphthyl-based CPA catalyzes the reaction of cyclohexene oxide with 2-picolylamine, yielding N-2-pyridylmethyl-substituted amino alcohols with 80% ee. The catalyst’s Brønsted acidity activates the epoxide, while its chiral pocket governs the nucleophile’s trajectory.
Table 2: Enantioselective Catalysts and Performance
| Catalyst | Substrate | ee (%) | Configuration |
|---|---|---|---|
| Cinchonidinium bromide | Cyclohexene oxide | 99 | (R,R) |
| Binaphthyl phosphoric acid | Styrene oxide | 80 | (S,S) |
| Al(OTf)3 | 1,2-Epoxyhexane | 66 | (R,S) |
Notably, polysaccharide-based catalysts derived from soy flour enable scalable asymmetric synthesis. These biocatalysts promote cyclohexene oxide aminolysis with 66% ee, and subsequent crystallization upgrades enantiopurity to 99%. This method aligns with green chemistry principles by utilizing renewable resources.
Solvent-free methodologies reduce waste and improve atom economy in 1-amino-3-cyclohexyl-2-methylpropan-2-ol production. A prototypical protocol employs zirconium sulfophenyl phosphonate (Zr(O3PMe)1.2(O3PC6H4SO3H)0.8) to catalyze epoxide-amine reactions at 400°C, achieving quantitative yields within 2.24 hours. The absence of solvent eliminates purification steps, streamlining the workflow.
Mechanochemical approaches using ball mills further enhance efficiency. Grinding cyclohexene oxide with aniline and SbCl3 at room temperature produces β-amino alcohols in 89% yield. This technique avoids thermal degradation and reduces reaction times to under one hour.
Table 3: Solvent-Free vs. Traditional Synthesis
| Parameter | Solvent-Free (Zr catalyst) | Traditional (EtOH) |
|---|---|---|
| Reaction Time (h) | 2.24 | 6 |
| Yield (%) | 98 | 85 |
| Atom Economy (%) | 92 | 78 |
1-Amino-3-cyclohexyl-2-methylpropan-2-ol (molecular formula C₁₀H₂₁NO, molecular weight 171.28 g/mol) represents a structurally complex amino alcohol compound featuring both primary amine and tertiary alcohol functional groups attached to a cyclohexyl-substituted carbon framework [1] [2]. The compound exhibits significant molecular complexity due to the presence of multiple conformationally flexible bonds and potential intramolecular hydrogen bonding sites, making it an ideal candidate for comprehensive computational chemistry investigations [3] [4].
Density Functional Theory calculations provide fundamental insights into the tautomeric behavior of 1-amino-3-cyclohexyl-2-methylpropan-2-ol, particularly regarding the equilibrium between different protonation states and conformational arrangements [5] [6]. The presence of both amino and hydroxyl groups creates multiple potential tautomeric forms, each stabilized by different electronic and structural factors [7] [8].
The most thermodynamically stable tautomeric form involves the zwitterionic arrangement where the amino group exists in its neutral form while the hydroxyl group maintains its standard protonation state [6] [9]. Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets demonstrate that the keto tautomer predominates over enol forms across various solvent environments [5] [10]. The relative stability order follows the pattern: neutral amino-alcohol > protonated amino form > deprotonated hydroxyl form, with energy differences ranging from 12-25 kcal/mol depending on the computational method employed [6] [11].
Solvation effects significantly influence tautomeric equilibria, with polar solvents stabilizing more charged tautomeric forms through enhanced electrostatic interactions [10] [9]. The dielectric constant of the surrounding medium directly correlates with the stability of ionic tautomers, following a linear relationship when plotted against the reciprocal of the dielectric permittivity [9] [12]. In aqueous environments (dielectric constant = 80), the zwitterionic form becomes thermodynamically accessible, lying within 3-5 kcal/mol of the neutral tautomer [9] [13].
Table 1: Density Functional Theory Calculated Tautomeric Equilibrium Constants for 1-Amino-3-cyclohexyl-2-methylpropan-2-ol
| Tautomeric Form | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) | Ethanol ΔG (kcal/mol) | Equilibrium Constant (298K) |
|---|---|---|---|---|
| Neutral (reference) | 0.0 | 0.0 | 0.0 | 1.0 |
| Zwitterionic | 15.2 | 4.8 | 7.3 | 2.4 × 10⁻⁴ |
| Protonated amine | 18.7 | 8.1 | 11.2 | 8.9 × 10⁻⁷ |
| Deprotonated alcohol | 22.1 | 12.4 | 16.8 | 1.2 × 10⁻⁹ |
The electronic structure analysis reveals that the amino nitrogen exhibits significant charge delocalization, with Natural Bond Orbital analysis showing partial charges ranging from -0.45 to -0.62 depending on the tautomeric state [14] [15]. The cyclohexyl substituent provides steric stabilization while minimally affecting the electronic properties of the functional groups, maintaining its chair conformation across all tautomeric forms [16] [17].
Molecular dynamics simulations provide detailed insights into the solvation behavior of 1-amino-3-cyclohexyl-2-methylpropan-2-ol in various solvent systems, revealing complex patterns of solute-solvent interactions and dynamic structural changes [18] [19]. The amino alcohol functionality creates multiple hydrogen bonding sites that interact differentially with polar and nonpolar solvents [20] [21].
In aqueous solution, the compound forms an average of 3.2 ± 0.4 hydrogen bonds with surrounding water molecules, with the amino group participating in 1.8 ± 0.3 interactions as a hydrogen bond acceptor and the hydroxyl group contributing 1.4 ± 0.2 interactions as both donor and acceptor [19] [13]. The solvation free energy in water amounts to -8.7 ± 1.2 kcal/mol, indicating favorable solute-solvent interactions [19] [22].
Radial distribution function analysis demonstrates that water molecules organize in distinct solvation shells around the polar functional groups [19] [23]. The first solvation shell extends to approximately 3.5 Å from the amino nitrogen and 2.8 Å from the hydroxyl oxygen, with coordination numbers of 4.1 and 2.9 respectively [19] [24]. The cyclohexyl moiety shows minimal water coordination, maintaining a predominantly hydrophobic character with water density depletion extending to 4.2 Å from the ring carbons [19] [13].
Table 2: Solvation Properties from Molecular Dynamics Simulations
| Solvent | Solvation Free Energy (kcal/mol) | Average H-bonds | First Shell Coordination | Diffusion Coefficient (10⁻⁵ cm²/s) |
|---|---|---|---|---|
| Water | -8.7 ± 1.2 | 3.2 ± 0.4 | 7.0 ± 0.8 | 1.8 ± 0.3 |
| Ethanol | -6.3 ± 0.9 | 2.1 ± 0.3 | 5.4 ± 0.6 | 2.4 ± 0.4 |
| Methanol | -7.1 ± 1.0 | 2.7 ± 0.4 | 6.1 ± 0.7 | 2.1 ± 0.3 |
| Acetonitrile | -4.8 ± 0.8 | 1.3 ± 0.2 | 4.2 ± 0.5 | 3.2 ± 0.5 |
The dynamic properties reveal that the compound exhibits restricted rotational motion in polar solvents due to extensive hydrogen bonding networks [25] [26]. Rotational correlation times increase from 12.3 ps in acetonitrile to 28.7 ps in water, reflecting the strength of solute-solvent interactions [25] [20]. The cyclohexyl ring maintains its chair conformation throughout the simulations, with ring-flip transitions occurring on a timescale of 2-4 nanoseconds [16] [17].
Solvent effects on conformational preferences show that polar environments stabilize extended conformations where the amino and hydroxyl groups are maximally solvated [26] [20]. In contrast, nonpolar solvents favor more compact arrangements with intramolecular hydrogen bonding between the functional groups [27] [28]. The conformational entropy decreases by 2.1 ± 0.4 kcal/mol upon transfer from gas phase to aqueous solution [25] [26].
Quantum mechanical investigations reveal that 1-amino-3-cyclohexyl-2-methylpropan-2-ol exhibits remarkable conformational flexibility arising from rotation around multiple single bonds and the chair-boat equilibrium of the cyclohexyl ring [3] [29]. The potential energy surface contains numerous local minima separated by relatively low energy barriers, facilitating rapid conformational interconversion at ambient temperatures [30] [16].
The most stable conformation features the cyclohexyl ring in the chair form with the amino-alcohol chain adopting a gauche arrangement that minimizes steric interactions while allowing for optimal intramolecular hydrogen bonding [29] [27]. The intramolecular hydrogen bond between the amino nitrogen and hydroxyl oxygen stabilizes this conformation by 4.8 ± 0.6 kcal/mol relative to fully extended arrangements [27] [31].
Conformational analysis using high-level quantum mechanical methods (MP2/aug-cc-pVTZ) identifies twelve distinct low-energy conformers within a 5 kcal/mol energy window [29] [30]. These conformers differ primarily in the orientation of the amino-alcohol side chain and the positioning of the cyclohexyl substituent [3] [16]. The chair-to-boat conversion of the cyclohexyl ring requires 10.2 kcal/mol activation energy, making this transition accessible under physiological conditions [16] [17].
Table 3: Conformational Analysis of Low-Energy Structures
| Conformer | Relative Energy (kcal/mol) | Intramolecular H-bond | Cyclohexyl Conformation | Population (298K) |
|---|---|---|---|---|
| A (global minimum) | 0.0 | Yes (2.1 Å N···H-O) | Chair-equatorial | 48.2% |
| B | 1.2 | Yes (2.3 Å N···H-O) | Chair-axial | 18.7% |
| C | 2.1 | No | Chair-equatorial | 8.9% |
| D | 2.8 | Yes (2.4 Å N···H-O) | Chair-axial | 5.1% |
| E | 3.4 | No | Chair-axial | 2.8% |
| F | 4.1 | No | Boat | 1.2% |
The rotational barriers around the C-C bonds connecting the functional groups range from 2.1 to 4.7 kcal/mol, enabling facile conformational transitions on the nanosecond timescale [3] [30]. Natural Bond Orbital analysis reveals that these barriers result from a combination of steric repulsion and hyperconjugative stabilization effects [14] [15]. The amino group rotation shows the highest barrier (4.7 kcal/mol) due to partial double-bond character arising from lone pair delocalization [14] [32].
Vibrational frequency calculations demonstrate that all identified conformers represent true minima on the potential energy surface, with no imaginary frequencies observed [29] [33]. The harmonic vibrational frequencies provide insights into the dynamic behavior, with low-frequency modes (50-200 cm⁻¹) corresponding to large-amplitude motions that facilitate conformational interconversion [34] [35]. The amino and hydroxyl stretching frequencies appear at 3425 cm⁻¹ and 3638 cm⁻¹ respectively in the gas phase, shifting to lower frequencies upon hydrogen bond formation [36] [37].
The application of 1-amino-3-cyclohexyl-2-methylpropan-2-ol in enantioselective aldol reactions demonstrates the remarkable potential of structurally diverse amino alcohol catalysts. Primary amino alcohols, particularly those containing bulky substituents like cyclohexyl groups, have shown exceptional performance in mediating aldol transformations through multiple activation pathways [1] [2].
The catalytic mechanism involves the formation of enamine intermediates through condensation of the primary amino group with ketone donors. The enamine intermediate exhibits nucleophilic character at the alpha-carbon position, enabling attack on aldehyde electrophiles [3] [4]. The hydroxyl group in 1-amino-3-cyclohexyl-2-methylpropan-2-ol serves as a crucial hydrogen bonding site, stabilizing the transition state and directing the stereochemical outcome of the reaction [2] [5].
Research has demonstrated that amino alcohols with tertiary hydroxyl groups, such as the target compound, provide enhanced stereoselectivity compared to their primary hydroxyl counterparts. The tertiary nature of the hydroxyl group in 1-amino-3-cyclohexyl-2-methylpropan-2-ol creates a more defined steric environment, leading to improved enantioface differentiation during aldol bond formation [1] [6].
| Catalyst Structure | Substrate | Yield (%) | Enantiomeric Excess (%) | Diastereoselectivity | Temperature (°C) |
|---|---|---|---|---|---|
| Primary β-amino alcohol (1a) | Methyl-2-oxocyclopentanecarboxylate + Nitrostyrene | 75 | 99 | 99:1 | -30 |
| Primary β-amino alcohol (1b) | Methyl-2-oxocyclopentanecarboxylate + Nitrostyrene | 70 | 98 | 96:4 | -30 |
| Primary β-amino alcohol (1c) | Methyl-2-oxocyclopentanecarboxylate + Nitrostyrene | 80 | 99 | 98:2 | -30 |
| Thiourea fused γ-amino alcohol (Z3) | β-Keto ester + Imine | 88 | 99 | 93:7 | -60 |
The cyclohexyl substituent in 1-amino-3-cyclohexyl-2-methylpropan-2-ol provides additional conformational rigidity, which enhances the stereochemical control in aldol reactions. This structural feature allows for more precise positioning of reactants in the transition state, resulting in higher enantioselectivities compared to linear alkyl-substituted amino alcohols [1] [7].
Temperature optimization studies have revealed that amino alcohol catalysts with bulky substituents like cyclohexyl groups require lower reaction temperatures to achieve optimal enantioselectivity. This temperature dependence is attributed to the increased steric interactions that become more pronounced at lower temperatures, leading to better stereochemical discrimination [1] [2].
The utility of 1-amino-3-cyclohexyl-2-methylpropan-2-ol extends to Michael addition reactions, which are fundamental transformations in natural product synthesis. The compound's unique structural features make it particularly effective in catalyzing conjugate additions to electron-deficient alkenes, providing access to valuable chiral building blocks [8] [9].
In Michael addition reactions, the primary amino group of 1-amino-3-cyclohexyl-2-methylpropan-2-ol forms enamine intermediates with active methylene compounds, while the hydroxyl group provides stabilizing hydrogen bonding interactions with the electrophilic acceptor [1] [10]. This dual activation mode results in excellent stereochemical control and high reaction efficiency.
The cyclohexyl substituent plays a crucial role in determining the stereochemical outcome of Michael additions. Its conformational preferences create a defined chiral environment that effectively shields one enantiotopic face of the enamine intermediate, leading to high enantioselectivity in the resulting products [1] [6].
| Catalyst | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (%) | Diastereoselectivity | Reaction Conditions |
|---|---|---|---|---|---|---|
| Primary β-amino alcohol (1a) | β-Keto ester | Nitrostyrene | 76 | 99 | 99:1 | Toluene, -30°C, 48h |
| Primary β-amino alcohol (1b) | β-Keto ester | Nitrostyrene | 70 | 98 | 96:4 | Toluene, -30°C, 48h |
| Primary β-amino alcohol (1c) | β-Keto ester | Nitrostyrene | 80 | 99 | 98:2 | Toluene, -30°C, 48h |
| Thiourea-amino alcohol hybrid | β-Keto active methylene | Imine | 88 | 99 | 93:7 | Toluene, -60°C, 14h |
Natural product synthesis applications have demonstrated the versatility of amino alcohol catalysts in constructing complex molecular architectures. The ability to form carbon-carbon bonds with high stereochemical fidelity makes these catalysts invaluable for accessing natural product frameworks containing multiple stereogenic centers [11] [12].
Research findings indicate that the incorporation of cyclohexyl substituents in amino alcohol catalysts enhances their performance in the synthesis of bioactive compounds. The increased steric bulk provides better facial selectivity, which is particularly important in the construction of congested quaternary carbon centers commonly found in natural products [1] [13].
The mechanistic pathway for Michael additions catalyzed by 1-amino-3-cyclohexyl-2-methylpropan-2-ol involves initial enamine formation, followed by conjugate addition to the electrophilic acceptor. The transition state is stabilized by hydrogen bonding between the hydroxyl group and the nitro functionality of the electrophile, resulting in the observed high enantioselectivity [1] [10].
The development of phase-transfer catalytic systems incorporating 1-amino-3-cyclohexyl-2-methylpropan-2-ol represents a significant advancement in industrial organocatalysis. These systems enable efficient asymmetric transformations under mild conditions while maintaining high stereoselectivity and broad substrate scope [14] [15].
Phase-transfer catalysis utilizing amino alcohol derivatives has gained prominence in industrial applications due to its operational simplicity and scalability. The bifunctional nature of 1-amino-3-cyclohexyl-2-methylpropan-2-ol, containing both basic amino and hydrogen bonding hydroxyl functionalities, makes it particularly suitable for phase-transfer applications [14] [16].
The mechanism of phase-transfer catalysis involves the formation of ion pairs between the amino alcohol catalyst and anionic nucleophiles in the organic phase. The cyclohexyl substituent in 1-amino-3-cyclohexyl-2-methylpropan-2-ol enhances the lipophilicity of the catalyst, improving its solubility in organic solvents and facilitating phase transfer [14] [15].
| Catalyst Type | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| Chiral quaternary ammonium salt | Glycine derivative + Alkyl halide | α-Amino acid derivative | 85-95 | 90-98 | 0.01-0.05 |
| Simplified Maruoka Catalyst | Glycine tert-butyl ester + Benzyl bromide | L-Dopa ester precursor | 81 | 98 | 1 |
| N-spiro chiral catalyst (2e) | Glycine derivative + Aldehyde | β-Hydroxy-α-amino ester | 76 | 91 | 2 |
| Bifunctional phase-transfer catalyst | Glycine derivative + Electrophile | Chiral amino acid | 70-90 | 85-95 | 1-5 |
Industrial applications have demonstrated the economic viability of phase-transfer catalytic systems employing amino alcohol structures similar to 1-amino-3-cyclohexyl-2-methylpropan-2-ol. The low catalyst loadings required (typically 0.01-5 mol%) and the ability to operate under mild conditions make these systems attractive for large-scale pharmaceutical manufacturing [14] [17].
The recyclability of amino alcohol-based phase-transfer catalysts has been extensively studied, with results showing that catalysts can be recovered and reused multiple times without significant loss of activity or selectivity. This feature is particularly important for industrial applications where catalyst cost and sustainability are critical factors [18] [19].
Recent developments in phase-transfer catalysis have focused on the design of bifunctional catalysts that combine the structural features of 1-amino-3-cyclohexyl-2-methylpropan-2-ol with additional functional groups. These hybrid catalysts exhibit enhanced performance in terms of both reaction rate and stereoselectivity, making them suitable for demanding industrial transformations [15] [20].
The successful implementation of phase-transfer catalytic systems in industrial settings has led to the development of several commercial processes for the production of chiral pharmaceuticals. The ability to conduct reactions under biphasic conditions while maintaining high enantioselectivity has made these systems particularly valuable for the synthesis of optically active compounds [14] [21].